

Agerafenib Solubility and Stability in DMSO

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Compound Focus: Agerafenib

CAS No.: 1188910-76-0

Cat. No.: S001997

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The following table summarizes the key physicochemical and handling data for **Agerafenib**:

Parameter	Specification / Value	Details / Conditions
Solubility in DMSO	45 mg/mL (86.96 mM) [1]	Sonication is recommended to achieve this concentration [1].
	9 mg/mL (17.39 mM) [2]	This is a lower, also reported value [2].
Solid Form Stability	-20°C for 3 years [1] [3]	Store desiccated as a powder [1].

| **Solution Stability (DMSO)** | **-80°C for 6 months -20°C for 1 month** [3] | For prepared stock solutions [3]. It is recommended to use freshly prepared solutions and avoid repeated freeze-thaw cycles [2]. | **Appearance** | White to off-white solid powder [3] | - |

Biochemical and Pharmacological Profile

Agerafenib is a potent, orally bioavailable multi-kinase inhibitor with significant activity against mutant BRAF (V600E). The table below summarizes its primary kinase targets and cellular activity [1] [4] [5].

Target / Activity	Value (Kd / IC ₅₀ / EC ₅₀)	Experimental Context
BRAF (V600E)	Kd = 14 nM [1] [4] [5]	Binding assay in HEK-293 cells [4].
Wild-type BRAF	Kd = 36 nM [1] [4] [5]	Binding assay in HEK-293 cells [4].
c-Raf (CRAF)	Kd = 39 nM [1] [4] [5]	Binding assay in HEK-293 cells [4].
RET, c-Kit, LCK, PDGFRβ	Kd = 2 nM [1] [4] [5]	Binding assay in HEK-293 cells [4].
A375 Cell Proliferation	IC ₅₀ = 78 nM [4] [2] [5]	Cytotoxicity in BRAF V600E mutant melanoma cell line after 72 hrs [4].
pMEK Inhibition (A375 cells)	IC ₅₀ = 82 nM [4] [5]	Inhibition of pathway phosphorylation after 2 hrs [4].

Key Experimental Protocols

Here are standard protocols for studying **Agerafenib**'s activity, as cited in the literature.

Kinase Binding Assay [4] [2]

This protocol is used to determine the dissociation constant (Kd) for various kinases.

- **Kinase Production:** Kinases are produced displayed on T7 phage or expressed in HEK-293 cells and tagged with DNA.
- **Binding Reaction:** The reaction is performed at room temperature for 1 hour with the test compound.
- **Capture & Quantification:** The fraction of kinase not bound to the compound is captured by an immobilized affinity ligand and quantified using quantitative PCR (qPCR).
- **Kd Determination:** Kd values are determined using eleven serial 3-fold dilutions of **Agerafenib**. Results are presented as mean values from experiments performed in duplicate.

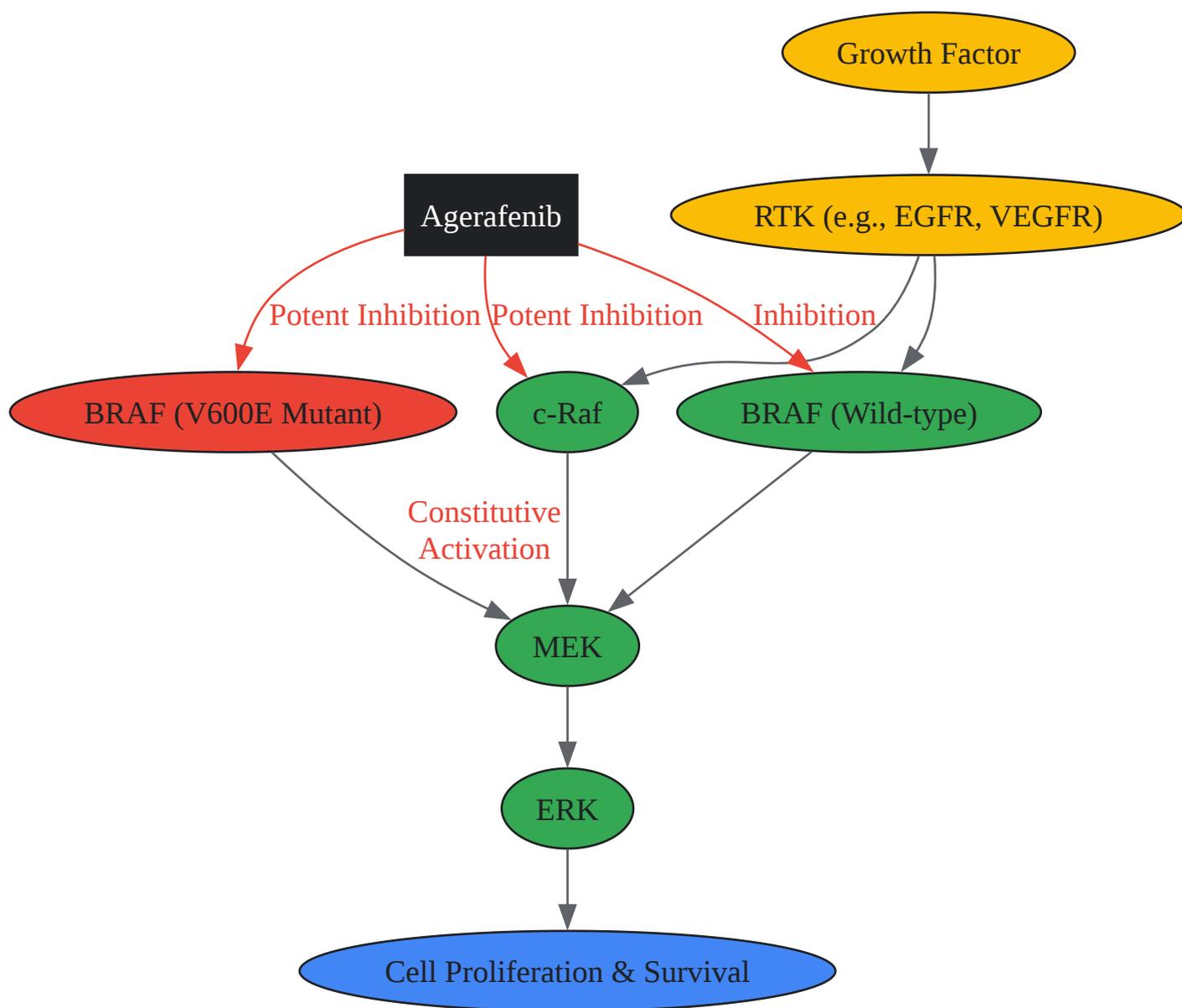
Cell Proliferation/Cytotoxicity Assay [1] [4] [2]

This protocol is used to determine the half-maximal inhibitory concentration (IC_{50} or EC_{50}) in cell lines.

- **Cell Seeding:** Seed cells (e.g., A375) at 10^4 cells per well in DMEM with 10% fetal calf serum and allow to attach.
- **Serum Starvation:** Wash cells with PBS and switch to DMEM with 0.5% serum; incubate overnight.
- **Compound Treatment:** Add **Agerafenib** at various concentrations (final DMSO concentration of 0.5%) and incubate for 72 hours.
- **Viability Measurement:** Add Cell Titer Blue reagent and incubate for 3 hours. Quantify viable cells by measuring fluorescence (excitation 560 nm / emission 590 nm).
- **IC_{50} Calculation:** Derive IC_{50} values using a 9-point curve fitting.

Mechanism of Action and Signaling Pathway

Agerafenib primarily exerts its antitumor effects by inhibiting key drivers in the MAPK signaling pathway. The diagram below illustrates this mechanism.



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Agerafenib inhibits BRAF mutants and c-Raf, blocking the MAPK pathway and cancer cell proliferation.

Practical Research Recommendations

- **Solubility Considerations:** If you encounter solubility issues at the higher concentration (45 mg/mL), try the lower reported concentration (9 mg/mL) and ensure thorough sonication [1] [2].
- **Solution Handling:** For cell-based assays, dilute the DMSO stock solution into the aqueous medium such that the final DMSO concentration does not exceed 0.5% to minimize solvent toxicity [4] [2].

- **In Vivo Formulations:** For animal studies, **Agerafenib** is typically not administered in pure DMSO. Common in vivo formulations use mixtures like 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, which are sonicated to achieve a clear solution [1].

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References

1. | c-RET | Raf | Src | PDGFR | Bcr-Abl | c-Kit | TargetMol Agerafenib [targetmol.com]
2. Agerafenib (CEP-32496) Datasheet [selleckchem.com]
3. (CEP-32496; RXDX-105; AC013773) | BRAFV600E and... Agerafenib [invivochem.com]
4. Agerafenib (CEP-32496) | Raf inhibitor | Mechanism [selleckchem.com]
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